
6H-1,2-Oxazin-6-one, 4,5-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4H-1,2-oxazin-6(5H)-one: is an organic compound that belongs to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring This specific compound is characterized by a methyl group attached to the third carbon and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-1,2-oxazin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-nitropropene with ethyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the oxazine ring.
Reaction Conditions:
Reagents: 3-methyl-2-nitropropene, ethyl acetoacetate
Catalyst: Base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-Methyl-4H-1,2-oxazin-6(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-1,2-oxazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-Methyl-4H-1,2-oxazin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4H-1,2-oxazin-6(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Methyl-4H-1,2-oxazin-6(5H)-one can be compared with other oxazine derivatives:
4H-1,2-oxazin-6(5H)-one: Lacks the methyl group, leading to different reactivity and properties.
3-Methyl-4H-1,2-oxazine: Similar structure but lacks the keto group, affecting its chemical behavior.
4H-1,2-oxazin-6-one: Different substitution pattern, leading to variations in chemical and biological activity.
Properties
CAS No. |
61776-56-5 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-methyl-4,5-dihydrooxazin-6-one |
InChI |
InChI=1S/C5H7NO2/c1-4-2-3-5(7)8-6-4/h2-3H2,1H3 |
InChI Key |
JFKDYVFMJXJYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


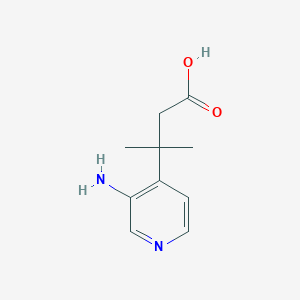

![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
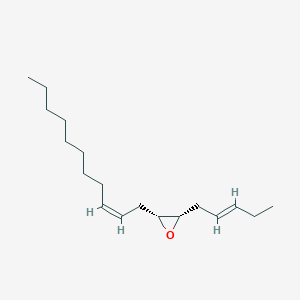
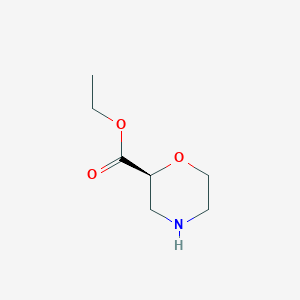
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
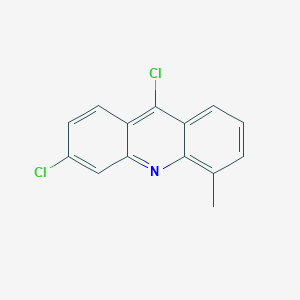
![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)

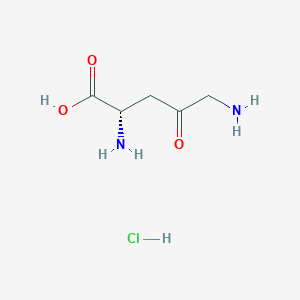
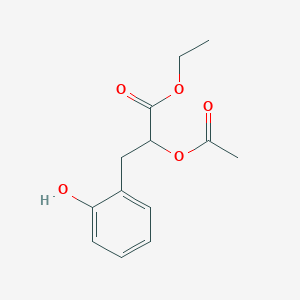
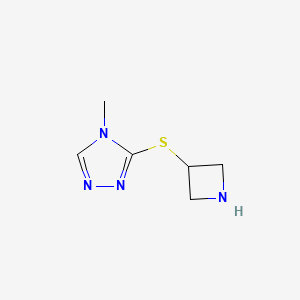

![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)
